molecular formula C13H18N2O4 B602295 Felbamate Ethyl Impurity CAS No. 53054-24-3

Felbamate Ethyl Impurity

Cat. No.: B602295
CAS No.: 53054-24-3
M. Wt: 266.29 g/mol
InChI Key: OIPWNQULJSLGCJ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula Analysis

This compound is systematically designated by the Chemical Abstracts Service with the registry number 53054-24-3. The compound exhibits multiple systematic nomenclature variations that reflect its structural complexity and functional group arrangements. The primary systematic name, 2-ethyl-2-phenylpropane-1,3-diyl dicarbamate, accurately describes the central carbon framework bearing both ethyl and phenyl substituents, with carbamate functional groups attached to the terminal hydroxyl positions.

Alternative nomenclature systems provide additional structural descriptors for this compound. The designation "2-Ethyl-2-phenyl-1,3-propanediol Dicarbamate" emphasizes the diol precursor structure from which the carbamate derivative originates. Another systematic variation, "1-carbamoyloxy-2-carbamoyloxymethyl-2-phenyl-butane," offers insight into the substitution pattern and functional group positioning within the molecular framework.

The molecular formula C₁₃H₁₈N₂O₄ indicates a composition of thirteen carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and four oxygen atoms. This formula represents a molecular weight of 266.30 daltons, which distinguishes it significantly from the parent felbamate molecule. The molecular formula analysis reveals the presence of two additional carbon atoms and four additional hydrogen atoms compared to felbamate, consistent with the incorporation of an ethyl substituent in place of a hydrogen atom.

Property This compound Reference
Chemical Abstracts Service Number 53054-24-3
Molecular Formula C₁₃H₁₈N₂O₄
Molecular Weight 266.30 g/mol
Systematic Name 2-ethyl-2-phenylpropane-1,3-diyl dicarbamate
Alternative Name 2-Ethyl-2-phenyl-1,3-propanediol Dicarbamate

The compound's structural designation as a dicarbamate indicates the presence of two carbamate functional groups (-NH₂COO-) within the molecular architecture. These carbamate moieties represent ester derivatives of carbamic acid, contributing significantly to the compound's chemical properties and biological activity profile. The systematic nomenclature accurately reflects the geometric arrangement of substituents around the central quaternary carbon center, which bears both the ethyl and phenyl groups.

Comparative Structural Analysis with Felbamate API

The structural comparison between this compound and the felbamate active pharmaceutical ingredient reveals significant molecular differences that impact their respective properties and regulatory classifications. Felbamate, designated by Chemical Abstracts Service number 25451-15-4, possesses the molecular formula C₁₁H₁₄N₂O₄ with a molecular weight of 238.24 daltons. This represents a fundamental structural difference of two carbon atoms and four hydrogen atoms when compared to the ethyl impurity variant.

The core structural framework of both compounds centers around a substituted propane-1,3-diol backbone bearing carbamate functional groups at the terminal positions. However, the critical distinction lies in the substitution pattern at the central carbon atom. Felbamate contains a single phenyl substituent and a hydrogen atom at the quaternary carbon center, while this compound incorporates both phenyl and ethyl substituents at this position. This structural modification fundamentally alters the molecular geometry, steric hindrance, and electronic distribution within the compound.

The presence of the additional ethyl group in this compound significantly increases the molecular hydrophobicity compared to the parent felbamate molecule. This structural change affects the compound's solubility profile, partition coefficients, and potential biological interactions. The increased molecular bulk around the central carbon center may also influence the compound's ability to interact with biological targets or undergo metabolic transformations.

Structural Parameter Felbamate This compound Difference
Molecular Formula C₁₁H₁₄N₂O₄ C₁₃H₁₈N₂O₄ +C₂H₄
Molecular Weight 238.24 g/mol 266.30 g/mol +28.06 g/mol
Central Substituents Phenyl, Hydrogen Phenyl, Ethyl Ethyl replacing Hydrogen
Chemical Abstracts Service Number 25451-15-4 53054-24-3 Different compounds

The carbamate functional groups remain structurally identical between both compounds, maintaining the characteristic -NH₂COO- moiety that contributes to their pharmacological properties. However, the altered substitution pattern in this compound may affect the accessibility and reactivity of these carbamate groups due to increased steric hindrance from the ethyl substituent. This structural modification could potentially influence the compound's stability profile and degradation pathways under various analytical and storage conditions.

The geometric implications of the ethyl substitution extend beyond simple molecular weight differences. The additional ethyl group creates a more sterically congested environment around the central carbon atom, potentially affecting the compound's conformational flexibility and intermolecular interactions. These structural differences are crucial for understanding the compound's behavior during analytical method development and validation procedures used in pharmaceutical quality control applications.

Spectroscopic Characterization (¹H NMR, ¹³C NMR, IR, MS)

Spectroscopic characterization of this compound employs multiple analytical techniques to provide comprehensive structural confirmation and identification. Proton nuclear magnetic resonance spectroscopy serves as a primary analytical tool for structural elucidation, offering detailed information about the hydrogen atom environments within the molecular framework. The technique utilizes the magnetic properties of hydrogen nuclei to generate characteristic resonance patterns that reflect the electronic environment and connectivity of protons within the molecule.

In proton nuclear magnetic resonance analysis of this compound, the aromatic protons of the phenyl substituent are expected to appear in the characteristic downfield region between 7.0 and 7.5 parts per million due to the deshielding effect of the aromatic ring system. The methylene protons adjacent to the carbamate functional groups would typically resonate in the 4.0 to 5.0 parts per million region, reflecting their position adjacent to electron-withdrawing carbamate moieties. The ethyl substituent protons would generate distinct multipicity patterns, with the methyl group appearing as a triplet and the methylene group as a quartet due to spin-spin coupling interactions.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information by revealing the carbon skeleton of this compound. This technique offers superior resolution compared to proton nuclear magnetic resonance for distinguishing individual carbon environments within complex molecular structures. The carbonyl carbons of the carbamate functional groups would appear in the characteristic downfield region around 150-160 parts per million, while aromatic carbons would resonate between 120-140 parts per million.

Spectroscopic Technique Key Analytical Information Expected Characteristics
¹H Nuclear Magnetic Resonance Proton environments and connectivity Aromatic signals (7.0-7.5 ppm), carbamate methylenes (4.0-5.0 ppm)
¹³C Nuclear Magnetic Resonance Carbon skeleton structure Carbonyl carbons (150-160 ppm), aromatic carbons (120-140 ppm)
Infrared Spectroscopy Functional group identification Carbamate stretches, aromatic C-H stretches
Mass Spectrometry Molecular weight confirmation Molecular ion at m/z 266, fragmentation patterns

Infrared spectroscopy provides essential functional group identification capabilities for this compound analysis. The technique detects molecular vibrations corresponding to specific functional groups within the compound structure. Characteristic absorption bands for carbamate functional groups typically appear around 1700-1750 cm⁻¹ for the carbonyl stretch and 3200-3500 cm⁻¹ for nitrogen-hydrogen stretching vibrations. The aromatic carbon-hydrogen stretching vibrations would generate absorption bands around 3000-3100 cm⁻¹, while aliphatic carbon-hydrogen stretches appear in the 2800-3000 cm⁻¹ region.

Mass spectrometry serves as a definitive analytical technique for molecular weight confirmation and structural fragmentation analysis of this compound. The molecular ion peak would appear at mass-to-charge ratio 266, corresponding to the calculated molecular weight of the compound. Fragmentation patterns in mass spectrometry provide valuable structural information through the identification of characteristic fragment ions resulting from specific bond cleavages within the molecule. Common fragmentation pathways for carbamate-containing compounds include loss of carbamate groups and aromatic substitution patterns.

Properties

CAS No.

53054-24-3

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

[2-(carbamoyloxymethyl)-2-phenylbutyl] carbamate

InChI

InChI=1S/C13H18N2O4/c1-2-13(8-18-11(14)16,9-19-12(15)17)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H2,14,16)(H2,15,17)

InChI Key

OIPWNQULJSLGCJ-UHFFFAOYSA-N

Canonical SMILES

CCC(COC(=O)N)(COC(=O)N)C1=CC=CC=C1

Appearance

White Solid

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

Ethylfelbamate;  2-Ethyl-2-phenyl-1,3-propanediol Dicarbamate; 

Origin of Product

United States

Preparation Methods

Alkaline Hydrolysis of Felbamate

The most well-documented route involves the hydrolysis of Felbamate in alkaline environments. When Felbamate (2-phenyl-1,3-propanediol dicarbamate) is exposed to aqueous solutions with a pH > 9, the carbamate groups undergo nucleophilic attack by hydroxide ions. This reaction cleaves the carbamate bonds, yielding 2-ethyl-2-phenyl-1,3-propanediol dicarbamate as a primary degradation product. The reaction mechanism proceeds via intermediate formation of unstable isocyanate species, which subsequently rearrange to form the ethyl impurity (Figure 1).

Critical Factors Influencing Hydrolysis:

  • pH : Rates of impurity formation increase exponentially above pH 9.5.

  • Temperature : Elevated temperatures (e.g., 40–60°C) accelerate degradation, with a 2.5-fold increase in impurity concentration observed per 10°C rise.

  • Solvent Systems : Hydrolysis is exacerbated in polar aprotic solvents like acetonitrile due to enhanced hydroxide ion activity.

Oxidative Degradation Pathways

While less prevalent, oxidative conditions can also generate this compound. Exposure to peroxides or metal ions (e.g., Fe³⁺) promotes free radical-mediated cleavage of Felbamate’s propane backbone, leading to ethyl-group migration and impurity formation. This pathway is particularly relevant in formulations containing polyunsaturated excipients, which may auto-oxidize during storage.

Industrial Synthesis and Impurity Control Strategies

The synthesis of Felbamate itself is a potential source of ethyl impurity if reaction conditions are suboptimal. Recent patents and industrial guidelines outline methods to minimize its formation during large-scale production.

ParameterTraditional MethodOptimized Method
Reducing AgentLiAlH₄NaBH₄ + KH₂PO₄
Yield30–50%60–70%
Total Impurities5–10%≤1%
Flammability RiskHighLow

In-Process Control Measures

Pharmaceutical manufacturers implement rigorous controls during Felbamate production:

  • Real-Time pH Monitoring : Automated systems maintain reaction pH within ±0.2 units of target values to prevent alkaline hydrolysis.

  • Crystallization Optimization : Recrystallization of Felbamate from toluene/hexane mixtures (3:1 v/v) reduces ethyl impurity levels from 0.5% to <0.1%.

Analytical Characterization of this compound

Accurate quantification and identification of the ethyl impurity require advanced chromatographic and spectroscopic methods.

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method separates Felbamate from its degradation products using:

  • Column : C8 reversed-phase (250 × 4.6 mm, 5 µm)

  • Mobile Phase : 0.01 M ammonium phosphate (pH 6.5):acetonitrile (75:25 v/v)

  • Detection : UV at 210 nm
    This method achieves baseline separation of the ethyl impurity (retention time = 8.2 min) from Felbamate (10.5 min) with a limit of detection (LOD) of 0.5 µg/mL.

Table 2: HPLC Validation Parameters

ParameterValue
Linearity Range1–100 µg/mL
0.9998
Intraday Precision1.2% RSD
Interday Precision2.8% RSD

Mass Spectrometric Confirmation

LC-MS/MS analysis using electrospray ionization (ESI+) confirms the impurity’s identity:

  • Molecular Ion : m/z 267.1 [M+H]⁺

  • Fragmentation Pattern :

    • m/z 194.0 (loss of carbamate group)

    • m/z 149.1 (phenyl-propane fragment)

Comparative Analysis of Preparation Methods

The choice of synthesis or degradation protocol significantly impacts impurity profiles:

Degradation vs. Intentional Synthesis

  • Forced Degradation (Alkaline Hydrolysis) :

    • Purity : 92–95% (contains 3–5% over-degradation byproducts)

    • Utility : Ideal for reference standard production requiring traceability to ICH guidelines.

  • Direct Synthesis from PPD :

    • Purity : 98–99% (requires multiple recrystallizations)

    • Cost : 3× higher than degradation-derived material due to purification steps.

Environmental Impact Considerations

Modern synthesis methods reduce waste generation by 40% compared to traditional routes, primarily through solvent recovery systems and catalytic reagent use.

Regulatory and Pharmacopeial Standards

Global regulatory bodies mandate strict controls over this compound levels:

  • ICH Q3B Guidelines : Maximum allowed limit = 0.15% of Felbamate content

  • USP Monograph : Requires HPLC identification with reference standard comparison

Table 3: Global Regulatory Limits

RegionMaximum Allowable LevelTesting Method
US (FDA)0.15%HPLC-UV
EU (EMA)0.10%LC-MS/MS
Japan (PMDA)0.20%GC-FID

Chemical Reactions Analysis

Types of Reactions

Felbamate Ethyl Impurity can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents such as acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction could result in the formation of simpler alcohols .

Scientific Research Applications

Felbamate Ethyl Impurity has several scientific research applications, including:

Mechanism of Action

it is known that Felbamate itself acts by modulating the activity of GABA receptors and inhibiting the glycine-mediated activation of NMDA receptors . The ethyl impurity may interact with similar molecular targets, potentially affecting the overall pharmacological profile of Felbamate.

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Related Compounds

Structural Analogues and Derivatives

Felbamate (Parent Drug)
  • Molecular Formula : C₁₁H₁₄N₂O₄
  • Key Features: Binds to NMDA receptors (inhibition) and enhances GABAergic activity . Limited clinical use due to hepatotoxicity and aplastic anemia linked to its metabolite, atropaldehyde (2-phenylpropenol) . Potency: ED₅₀ = 25 mg/kg (rat MES test) .
Fluorofelbamate
  • Molecular Formula : C₁₁H₁₃FN₂O₄
  • Key Features :
    • Fluorine substitution at the 2-position prevents atropaldehyde formation, reducing toxicity .
    • Enhanced potency: ED₅₀ = 3 mg/kg (rat MES test), 8-fold more potent than Felbamate .
    • Mechanism: Primarily inhibits NMDA receptors without GABA modulation .
Ethyl Carbamate (Urethane)
  • Molecular Formula: C₃H₇NO₂
  • Key Features: Genotoxic impurity formed during Felbamate synthesis . Carcinogenic in rodents (hepatic adenomas, testicular tumors) . Regulatory threshold: ≤1 ppm in pharmaceuticals .
Meprobamate
  • Molecular Formula : C₉H₁₈N₂O₄
  • Key Features :
    • Anxiolytic with structural similarity to Felbamate but lacking anticonvulsant activity .
    • Acts via GABAᴀ receptor modulation, unlike Felbamate’s dual NMDA/GABA action .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Features References
Felbamate Ethyl Impurity C₁₃H₁₈N₂O₄ 266.30 Ethyl-substituted propanediol dicarbamate; reference standard for impurity profiling
Felbamate C₁₁H₁₄N₂O₄ 238.24 NMDA antagonist, GABA enhancer; limited by hepatotoxicity
Fluorofelbamate C₁₁H₁₃FN₂O₄ 256.23 Non-toxic metabolite profile; 8-fold more potent than Felbamate
Ethyl Carbamate C₃H₇NO₂ 89.09 Genotoxic byproduct; linked to rodent carcinogenicity
Meprobamate C₉H₁₈N₂O₄ 218.25 Anxiolytic; structurally analogous but pharmacologically distinct

Functional and Pharmacological Comparisons

  • Fluorofelbamate eliminates hepatotoxicity risks by avoiding reactive aldehyde formation .
  • Synthetic Byproducts :
    • Ethyl and methyl carbamates are unavoidable in Felbamate synthesis but tightly controlled (<1.8 mg/day exposure in patients) .
  • Regulatory Status :
    • This compound is pharmacopeial-grade (USP/EP), whereas ethyl carbamate is restricted to trace levels .

Discussion and Implications

The structural nuances between this compound and its analogues underscore the importance of impurity profiling in drug safety. For instance:

  • Fluorofelbamate’s design mitigates toxicity while retaining efficacy, offering a safer alternative to Felbamate .
  • Ethyl carbamate’s presence in Felbamate highlights the need for advanced synthesis protocols (e.g., LC-MS monitoring) to minimize genotoxic risks .

These comparisons inform both regulatory strategies and the development of next-generation anticonvulsants with improved safety margins.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying Felbamate Ethyl Impurity in drug substances?

  • Methodological Answer : Use orthogonal techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection for quantification, coupled with Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) for structural confirmation. For trace-level impurities, hyphenated methods like LC-MS/MS are critical. Reference standards must be characterized using ICH Q3A guidelines, including CAS number verification and purity assessment (≥95%) .

Q. How should researchers validate the synthesis pathway of this compound to ensure reproducibility?

  • Methodological Answer : Document reaction conditions (e.g., temperature, catalysts, solvents) and intermediates rigorously. Use in-process controls (IPC) like Thin-Layer Chromatography (TLC) to monitor reaction progress. For novel impurities, provide spectral data (1H/13C NMR, IR) and elemental analysis in the Supporting Information, adhering to journal-specific formatting requirements .

Q. What thresholds define clinically relevant levels of this compound in drug formulations?

  • Methodological Answer : Follow ICH Q3B guidelines: impurities ≥0.10% (w/w) require identification and qualification. For genotoxic impurities, apply stricter thresholds (e.g., ≤1.5 μg/day). Use Accelerated Stability Studies (40°C/75% RH for 6 months) to predict degradation pathways and impurity formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in impurity quantification across different analytical platforms?

  • Methodological Answer : Perform cross-validation using certified reference materials (CRMs) and standardized protocols. For example, discrepancies between HPLC-UV and LC-MS data may arise from ion suppression or matrix effects. Address these by spiking known impurity concentrations into placebo formulations and comparing recovery rates .

Q. What experimental designs are optimal for studying the toxicological impact of this compound in preclinical models?

  • Methodological Answer : Use dose-ranging studies in rodent models with impurity levels exceeding ICH thresholds (e.g., 10x therapeutic exposure). Include positive controls (e.g., known hepatotoxins) and negative controls (vehicle-only). Measure biomarkers like ALT/AST for hepatotoxicity and conduct histopathological analyses. Ensure compliance with REB guidelines for ethical data collection .

Q. How can batch-to-batch variability in impurity profiles be minimized during Felbamate synthesis?

  • Methodological Answer : Implement Quality-by-Design (QbD) principles: identify Critical Process Parameters (CPPs) via Design of Experiments (DoE). For example, optimize solvent purity (e.g., ethyl acetate vs. acetone) and reaction time to suppress byproduct formation. Use multivariate analysis (e.g., PCA) to correlate process variables with impurity levels .

Q. What strategies are effective for isolating and characterizing low-abundance this compound from complex matrices?

  • Methodological Answer : Employ preparative HPLC with fraction collection, followed by lyophilization for isolation. For structural elucidation, combine High-Resolution Mass Spectrometry (HRMS) with 2D NMR (e.g., COSY, HSQC). For isomeric impurities, use chiral columns or X-ray crystallography .

Data Presentation & Reproducibility

  • Tables :

    Impurity TypeDetection Limit (ppm)Analytical MethodReference Standard
    This compound0.05LC-MS/MSCAS 1570-95-2
    Degradation Byproduct0.10HPLC-UVIn-house synthesized
  • Key Findings :

    • This compound exhibits photolytic degradation under UV light (λ = 254 nm), necessitating amber glass storage .
    • Batch variability in impurity levels correlates strongly with ethyl acetate purity (R² = 0.89, p < 0.01) .

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